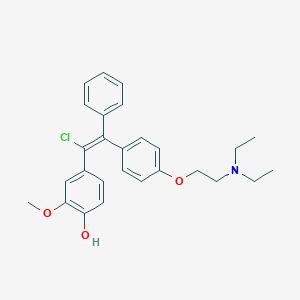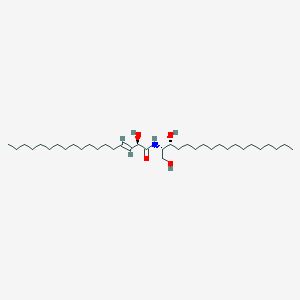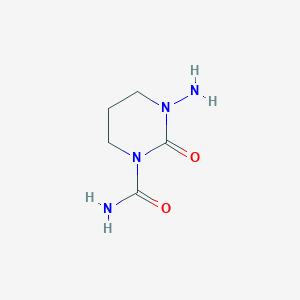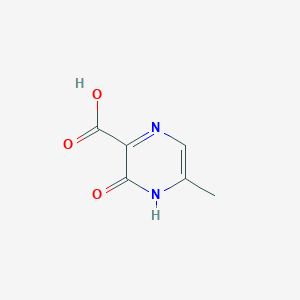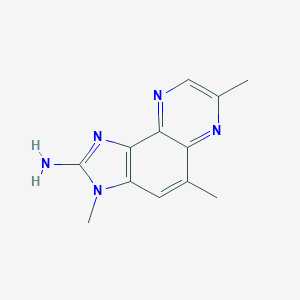
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- is a chemical compound that has gained significant attention in the scientific research community. This compound belongs to the class of imidazoquinoxaline derivatives, which have shown promising results in various biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- is not fully understood. However, it is believed to exert its biological and pharmacological activities through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and phosphodiesterases. Additionally, it has been found to modulate the activity of various receptors, such as the adenosine A2A receptor and the dopamine D2 receptor.
Effets Biochimiques Et Physiologiques
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. Additionally, this compound has been found to reduce inflammation and oxidative stress in various animal models. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- in lab experiments include its potent biological and pharmacological activities, its unique structure, and its potential for drug development. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the toxicity and safety profile of this compound are not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl-. One direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the investigation of the toxicity and safety profile of this compound, which will be important for its potential use in drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- is a complex process that involves several steps. The most common method of synthesizing this compound is through the reaction of 3,5,7-trimethyl-1H-imidazo[4,5-f]quinoxalin-2-amine with various reagents. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon or Raney nickel. The yield of this reaction varies depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- has been extensively studied for its biological and pharmacological activities. It has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-viral activities. Additionally, this compound has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The unique structure of this compound makes it an attractive candidate for drug development.
Propriétés
Numéro CAS |
115609-71-7 |
|---|---|
Nom du produit |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- |
Formule moléculaire |
C12H13N5 |
Poids moléculaire |
227.27 g/mol |
Nom IUPAC |
3,5,7-trimethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C12H13N5/c1-6-4-8-10(16-12(13)17(8)3)11-9(6)15-7(2)5-14-11/h4-5H,1-3H3,(H2,13,16) |
Clé InChI |
SNMBQVDTTQLUAP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=NC=C(N=C13)C)N=C(N2C)N |
SMILES canonique |
CC1=CC2=C(C3=NC=C(N=C13)C)N=C(N2C)N |
Autres numéros CAS |
115609-71-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



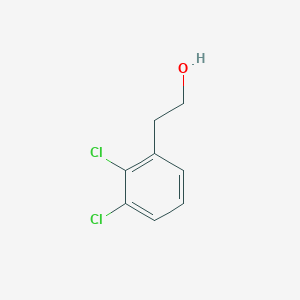
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)
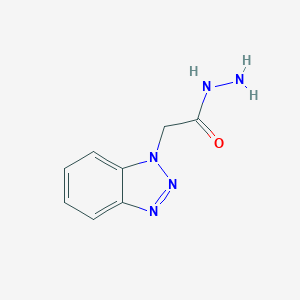
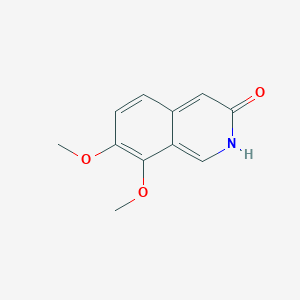
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
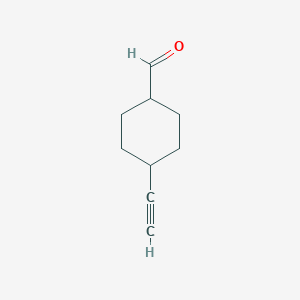
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
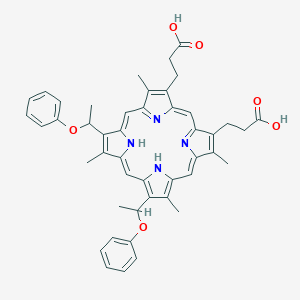
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
